2-(4-Hydroxypyrrolidin-3-yl)acetonitrile
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Overview
Description
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is an organic compound characterized by a pyrrolidine ring substituted with a hydroxyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyproline with cyanogen bromide, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)acetonitrile
- 2-(4-Hydroxybenzyl)acetonitrile
- 2-(4-Hydroxybutyl)acetonitrile
Uniqueness
2-(4-Hydroxypyrrolidin-3-yl)acetonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different ring structures or substituents .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(4-hydroxypyrrolidin-3-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c7-2-1-5-3-8-4-6(5)9/h5-6,8-9H,1,3-4H2 |
InChI Key |
MSGNFTQKFKQAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)O)CC#N |
Origin of Product |
United States |
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